3-Chloro-5-(hydroxymethyl)benzonitrile

Descripción

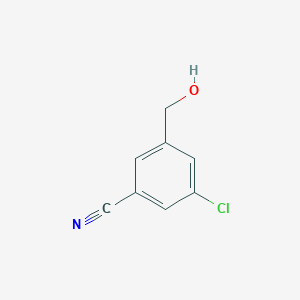

3-Chloro-5-(hydroxymethyl)benzonitrile is a substituted benzonitrile derivative characterized by a hydroxymethyl group (-CH2OH) and a chlorine atom at positions 3 and 5 of the benzene ring, respectively. This compound is of interest in medicinal chemistry and agrochemical research due to its versatile functional groups, which allow for further derivatization. Its molecular formula is C8H6ClNO, with a molecular weight of 167.59 g/mol.

Propiedades

IUPAC Name |

3-chloro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOWXYQLTYKTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729149 | |

| Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-35-1 | |

| Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Functionalization of Hydroxy Group

- Reaction: 3-chloro-5-hydroxybenzonitrile is reacted with a functionalizing reagent under nitrogen protection.

- Example: Difluoromethylation using sodium difluorochloroacetate as the reagent.

- Conditions: Organic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc) are used. The reaction temperature ranges from 80 to 150 °C, typically 100 °C, with a reaction time between 1 to 10 hours.

- Inorganic bases: Cesium carbonate, potassium carbonate, or sodium carbonate facilitate the reaction.

- Outcome: Formation of 3-chloro-5-(difluoromethoxy)benzonitrile with yields up to 93%.

Step 2: Reduction to Benzylamine Derivative

- Reaction: The difluoromethoxy benzonitrile intermediate is reduced using borane dimethylsulfide complex.

- Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reaction temperature between 30 to 65 °C, reaction time from 2 to 30 hours.

- Molar ratio: 1:3 of benzonitrile intermediate to borane dimethylsulfide.

- Outcome: 3-chloro-5-(difluoromethoxy)benzylamine obtained in 72–91% yield depending on reaction time and temperature.

This two-step method illustrates the feasibility of modifying the hydroxy group on the 3-chloro-5-substituted benzonitrile core, which can be adapted for hydroxymethylation to prepare 3-chloro-5-(hydroxymethyl)benzonitrile.

| Step | Reactants | Solvent | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-chloro-5-hydroxybenzonitrile | DMF/DMSO/DMAc | Sodium difluorochloroacetate, Cs2CO3 | 80–150 (opt. 100) | 1–10 (opt. 5) | Up to 93 | Difluoromethylation |

| 2 | 3-chloro-5-(difluoromethoxy)benzonitrile | Anhydrous THF | Borane dimethylsulfide | 30–65 (opt. 50–65) | 2–30 (opt. 18) | 72–91 | Reduction to benzylamine |

Table 1: Key reaction parameters for synthesis of 3-chloro-5-(difluoromethoxy)benzylamine from 3-chloro-5-hydroxybenzonitrile.

Related Synthetic Insights from Benzonitrile Chemistry

Studies on benzonitrile synthesis and functionalization provide useful context:

- One-pot conversion of aldehydes to benzonitriles using ionic liquids as catalysts and solvents offers green and efficient routes.

- Catalytic systems involving Zn(CH3COO)2, SnCl2·2H2O, and magnetic nanoparticles have been employed for benzonitrile derivatives synthesis with high yields and mild conditions.

- These methods emphasize environmentally friendly, metal-catalyst-free or recyclable catalyst systems, which could be adapted for synthesizing substituted benzonitriles like this compound.

Summary of Research Findings and Recommendations

- The preparation of this compound is best approached via functionalization of 3-chloro-5-hydroxybenzonitrile or related intermediates.

- The difluoromethylation and subsequent reduction method exemplifies how substitution at the 5-position can be efficiently achieved with high yields and controlled reaction conditions.

- Solvent choice (DMF, DMSO, THF) and inert atmosphere (nitrogen protection) are critical for reaction success.

- Reaction temperatures and times must be optimized to balance yield and operational simplicity.

- Green chemistry principles from benzonitrile synthesis literature suggest potential for developing environmentally benign protocols for this compound.

Concluding Remarks

While direct detailed protocols for this compound are limited, the synthesis can be rationally designed based on established methods for related 3-chloro-5-substituted benzonitriles. The two-step difluoromethylation and reduction approach provides a model for functional group manipulation that can be adapted to hydroxymethylation. Further experimental optimization and exploration of green catalytic systems may enhance the efficiency and sustainability of its preparation.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-5-(carboxymethyl)benzonitrile.

Reduction: 3-Chloro-5-(hydroxymethyl)benzylamine.

Substitution: 3-Methoxy-5-(hydroxymethyl)benzonitrile.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-5-(hydroxymethyl)benzonitrile serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations:

- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction: The nitrile group can be reduced to amines, expanding its utility in drug development and synthesis of biologically active compounds.

- Substitution Reactions: The chloro group can be substituted with other nucleophiles, facilitating the creation of derivatives with varied properties .

Biological Studies

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways. The hydroxymethyl group may influence binding affinities and reactivity with biological targets, making it useful in pharmacological studies.

Material Science

This compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other polymeric materials where specific chemical functionalities are required .

Case Studies

Case Study 1: Synthesis of Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing various derivatives that exhibit enhanced pharmacological activities. By modifying the chloro and hydroxymethyl groups, researchers were able to create compounds with improved efficacy against specific biological targets .

Case Study 2: Enzyme Interaction Studies

Another research project investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The study found that modifications to the hydroxymethyl group significantly affected enzyme activity, highlighting its potential role as a molecular probe in biochemical research.

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The chloro and hydroxymethyl groups can participate in various chemical interactions, affecting the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Substituted Benzonitriles with Alkoxy/Chloro Substituents

Several analogs share the 3-chloro-5-substituted benzonitrile core but differ in the nature of substituents, impacting their physicochemical properties and biological activities:

Key Observations :

- Alkoxy vs.

- Biological Activity : Compounds with alkoxy groups (e.g., cyclopropylmethoxy) demonstrated inhibitory activity against SARS-CoV-2 Mpro, suggesting that substituent bulkiness and electronic effects modulate enzyme binding .

- Synthetic Utility : Bromomethyl derivatives (e.g., 3-(bromomethyl)-5-chlorobenzonitrile) serve as intermediates for nucleophilic substitutions, whereas hydroxymethyl groups may undergo oxidation or esterification .

Complex Derivatives in Antiviral Research

Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, shares the 3-chloro-5-substituted benzonitrile motif but incorporates additional heterocyclic moieties:

- Doravirine: Molecular Formula: C17H11ClF3N5O3 Molecular Weight: 425.75 g/mol Structure: Features a trifluoromethylpyridine and triazole group appended to the benzonitrile core . Activity: Inhibits HIV-1 reverse transcriptase with nanomolar potency, highlighting the importance of extended aromatic systems for target engagement .

Comparison :

Agrochemical Derivatives with Fluorinated Substituents

Fluorinated analogs in crop protection research exhibit enhanced bioactivity and stability:

Comparison :

- Fluorinated derivatives exhibit higher molecular weights and improved lipophilicity compared to the hydroxymethyl-containing target compound, favoring membrane penetration in agrochemical applications .

Actividad Biológica

3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound characterized by a chlorobenzene ring with both hydroxymethyl and nitrile functional groups. Its molecular formula is CHClN O. Despite its potential applications in pharmaceuticals and chemical synthesis, the biological activity of this compound has been insufficiently explored, with limited research available on its mechanisms and effects.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that may influence its biological interactions:

- Chlorobenzene Ring : Provides stability and potential for electrophilic substitution reactions.

- Hydroxymethyl Group : May enhance solubility and reactivity in biological systems.

- Nitrile Group : Known for its ability to participate in various chemical transformations.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition is significant as CYP1A2 plays a crucial role in the metabolism of various drugs, which can lead to important drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Enzyme Inhibition Profile

The ability to inhibit CYP1A2 suggests that this compound could influence the pharmacokinetics of drugs processed by this pathway. This characteristic makes it a candidate for further investigation in drug development and toxicology studies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Chloro-4-(hydroxymethyl)benzonitrile | Hydroxymethyl group at position 4 | 0.83 |

| 5-Chloro-2-hydroxybenzonitrile | Hydroxyl group instead of hydroxymethyl | 0.81 |

| 3-Chloro-5-fluorobenzonitrile | Fluorine substitution instead of hydroxymethyl | 0.78 |

| 4-Chloro-3-hydroxymethylbenzonitrile | Hydroxymethyl group at position 3 | 0.79 |

This table illustrates the variations in functional groups and positions that can significantly affect reactivity and biological activity, highlighting the distinctiveness of this compound.

Case Studies and Research Findings

Despite the limited direct studies on this compound, related research provides insights into its potential applications:

- Cytochrome P450 Interaction : Inhibition studies have shown that compounds with similar structures can significantly impact enzyme activity, suggesting that this compound may have analogous effects.

- Synthesis Applications : The compound serves as a precursor in the synthesis of more complex molecules, indicating its utility in pharmaceutical chemistry.

- Potential Toxicity Considerations : Due to the lack of extensive safety data, it is recommended to handle this compound with caution, assuming potential risks until further testing is conducted.

Q & A

Q. How is 3-Chloro-5-(hydroxymethyl)benzonitrile structurally characterized in GPCR research?

Methodological Answer: Structural characterization involves X-ray crystallography of the compound bound to its target receptor (e.g., mGlu5). For example, thermostabilized mGlu5 receptor complexes with this compound were resolved at 2.6–3.1 Å resolutions, revealing critical interactions with transmembrane domains (e.g., hydrophobic pockets and hydrogen bonds with Tyr659 and Thr780) . Nuclear Magnetic Resonance (NMR) and mass spectrometry further validate purity and stability under experimental conditions.

Q. What experimental assays are used to confirm its activity as a negative allosteric modulator (NAM) of mGlu5?

Methodological Answer: High-concentration radioligand binding assays (e.g., using [³H]methoxy-PEPy) measure displacement of reference ligands to determine IC₅₀ values. Functional assays, such as calcium mobilization in HEK293 cells expressing mGlu5, quantify inhibition of glutamate-induced signaling. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics guide hit-to-lead optimization .

Q. How is its solubility optimized for in vitro assays?

Methodological Answer: Co-solvents like DMSO (≤1% v/v) are used to enhance aqueous solubility. Structural modifications, such as introducing polar substituents (e.g., pyrimidine rings), improve physicochemical properties while maintaining potency. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion .

Advanced Research Questions

Q. How do positional isomerism and substituent variations impact mGlu5 NAM efficacy?

Methodological Answer: Comparative studies of positional isomers (e.g., 3-chloro vs. 5-chloro derivatives) reveal that meta-substitution on the benzene ring maximizes receptor binding. Pyrimidine ring fluorination (e.g., 5-fluoropyridin-2-yl) enhances metabolic stability without compromising affinity. Docking simulations (AutoDock4) with flexible receptor sidechains (e.g., Tyr659) quantify steric and electronic effects .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy?

Methodological Answer: Pharmacokinetic profiling (e.g., plasma protein binding, brain penetration) bridges in vitro-in vivo gaps. For instance, low brain exposure despite high affinity may require prodrug strategies (e.g., esterification of the hydroxymethyl group). Microdialysis in rodent models quantifies target engagement .

Q. How are fragment-based approaches applied to optimize this compound?

Methodological Answer: Fragment screening identifies low-molecular-weight hits (e.g., pyrimidine cores) with high ligand efficiency. Structure-based drug design (SBDD) iteratively adds substituents (e.g., fluoropyridine) guided by crystallographic data. Free-energy perturbation (FEP) calculations predict binding affinity changes for synthetic analogs .

Q. What computational methods address receptor flexibility in docking studies?

Methodological Answer: Ensemble docking with multiple receptor conformations (e.g., from molecular dynamics simulations) accounts for mGlu5 transmembrane domain flexibility. AutoDock4’s "flexible sidechains" mode optimizes ligand-receptor interactions, validated by root-mean-square deviation (RMSD) analysis of predicted vs. crystallographic poses .

Q. How is cross-reactivity with other mGlu subtypes minimized?

Methodological Answer: Selectivity screens against mGlu1–8 receptors identify off-target interactions. For example, replacing the benzonitrile group with bulkier substituents reduces mGlu3 binding. Mutagenesis studies (e.g., Ala-scanning of mGlu5) pinpoint residues critical for subtype specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.